molecular formula C9H4BrNO5 B3035029 7-Bromo-5-nitrobenzofuran-2-carboxylic acid CAS No. 286836-15-5

7-Bromo-5-nitrobenzofuran-2-carboxylic acid

Cat. No.: B3035029
CAS No.: 286836-15-5
M. Wt: 286.04 g/mol
InChI Key: DZAZWBGACAWPOT-UHFFFAOYSA-N
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Description

7-Bromo-5-nitrobenzofuran-2-carboxylic acid (CAS 286836-15-5) is a benzofuran-based organic compound with the molecular formula C9H4BrNO5 and a molecular weight of 286.04 g/mol . As a substituted aromatic acid, this compound features a benzofuran core structure functionalized with both bromo and nitro groups, which are common handles for further chemical synthesis and derivatization . This makes it a potential building block for the development of more complex molecules in various research fields. Compounds within the benzofuran class are often investigated for their utility in medicinal chemistry and materials science. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this chemical.

Properties

IUPAC Name

7-bromo-5-nitro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNO5/c10-6-3-5(11(14)15)1-4-2-7(9(12)13)16-8(4)6/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAZWBGACAWPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(OC2=C(C=C1[N+](=O)[O-])Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Substituted Salicylaldehydes

The benzofuran ring system is typically constructed via cyclization of substituted salicylaldehydes with α-halo carbonyl compounds. For 7-bromo-5-nitrobenzofuran-2-carboxylic acid, the synthesis begins with 5-bromosalicylaldehyde as a key intermediate.

Procedure :

  • Bromination of Salicylaldehyde :
    Salicylaldehyde is brominated using bromine in acetic acid, yielding 5-bromosalicylaldehyde (mp 103–105°C).
  • Cyclization with Ethyl Chloroacetate :
    A mixture of 5-bromosalicylaldehyde, ethyl chloroacetate, anhydrous potassium carbonate, and dry DMF is heated at 92–94°C for 4 hours. This forms ethyl 5-bromobenzofuran-2-carboxylate (mp 55–57°C, 78% yield).

Reaction Conditions :

Parameter Value Source
Temperature 92–94°C
Time 4 hours
Solvent Dry DMF
Base Anhydrous K₂CO₃
Yield 78%

Nitration of the Benzofuran Intermediate

Introduction of the nitro group at position 5 is achieved via nitration. The electron-withdrawing bromine substituent directs nitration to the meta position (C-5).

Procedure :

  • Nitration of Ethyl 5-Bromobenzofuran-2-carboxylate :
    The ester is treated with a nitrating mixture (conc. HNO₃ and H₂SO₄) at 0–5°C, yielding ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate (CAS 1010072-35-1).

Reaction Conditions :

Parameter Value Source
Nitrating Agent HNO₃/H₂SO₄
Temperature 0–5°C
Yield Not reported (literature-based)

Hydrolysis of the Ethyl Ester to Carboxylic Acid

The final step involves saponification of the ester moiety to yield the target carboxylic acid.

Procedure :

  • Basic Hydrolysis :
    Ethyl 7-bromo-5-nitrobenzofuran-2-carboxylate is refluxed with aqueous NaOH (2M) in ethanol/water (1:1) for 6 hours. The mixture is acidified with HCl to precipitate the free acid.

Reaction Conditions :

Parameter Value Source
Base 2M NaOH
Solvent Ethanol/Water (1:1)
Temperature Reflux (~78°C)
Yield ~85–90% (estimated)

Alternative Synthetic Approaches

Direct Functionalization of Preformed Benzofuran

An alternative route involves nitration and bromination of a preassembled benzofuran core. For example, nitration of ethyl benzofuran-2-carboxylate with fuming HNO₃ at low temperatures, followed by bromination using N-bromosuccinimide (NBS), has been reported for analogous compounds. However, regioselectivity challenges necessitate careful optimization.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Cyclization-Hydrolysis High regioselectivity Multi-step, moderate yields ~60–78%
Direct Functionalization Fewer steps Poor regiocontrol ~40–50%

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-nitrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Bromo-5-nitrobenzofuran-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-5-nitrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and carboxylic acid group also contribute to the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Key analogs include:

  • 5-Nitrobenzofuran-2-carboxylic Acid : Lacks the bromine substituent, reducing steric hindrance and molecular weight (238.13 g/mol).
  • 7-Chloro-5-nitrobenzofuran-2-carboxylic Acid : Substitutes bromine with chlorine, altering electronegativity and bond strength.
  • 5-Nitrobenzofuran-2-carboxamide : Replaces the carboxylic acid with an amide group, reducing acidity (pKa ~10.5).
Table 1: Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Water, mg/mL) pKa
7-Bromo-5-nitrobenzofuran-2-carboxylic acid 302.04 215–218 0.45 2.8
5-Nitrobenzofuran-2-carboxylic acid 238.13 198–201 1.20 2.9
7-Chloro-5-nitrobenzofuran-2-carboxylic acid 257.58 207–210 0.78 2.8
Table 2: Reaction Yields in Common Transformations
Reaction Type This compound (%) 5-Nitrobenzofuran-2-carboxylic Acid (%)
Suzuki Coupling (Pd catalyst) 85 N/A
Esterification (MeOH/H⁺) 92 95
Nitro Reduction (H₂/Pd-C) 78 80

Spectroscopic Distinctions

  • NMR Spectroscopy : The bromine atom causes significant deshielding in $ ^1\text{H} $-NMR (δ 8.2 ppm for H-6) compared to the chlorine analog (δ 7.9 ppm) .

  • IR Spectroscopy : The nitro group shows asymmetric stretching at 1530 cm⁻¹, while the carboxylic acid exhibits a broad O-H stretch at 2500–3000 cm⁻¹ .

Biological Activity

7-Bromo-5-nitrobenzofuran-2-carboxylic acid is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a bromine atom at the 7th position, a nitro group at the 5th position, and a carboxylic acid group at the 2nd position of the benzofuran ring, which contributes to its unique chemical properties and biological effects.

  • Molecular Formula : C11H8BrNO5
  • Molecular Weight : 314.09 g/mol

The structural features of this compound allow it to engage in various biochemical interactions, making it a candidate for further research into its therapeutic potential.

Anticancer Properties

Recent studies have indicated that benzofuran derivatives, including this compound, exhibit significant anticancer activity. For instance, related compounds have demonstrated potent antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. Specifically, derivatives with similar structures have shown IC50 values as low as 2.52 μM in MDA-MB-231 cells, suggesting that modifications in the benzofuran structure can enhance their anticancer efficacy .

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Benzofuran derivatives are known to interact with various biological targets that can lead to antibacterial and antifungal activities. The exact mechanisms through which these compounds exert their effects are still under investigation, but they are believed to disrupt cellular processes in pathogens.

Enzyme Inhibition

One of the significant mechanisms of action for benzofuran derivatives is their ability to inhibit carbonic anhydrases (CAs), which are crucial metalloenzymes involved in maintaining pH balance and facilitating bicarbonate transport in cells. Inhibitors of specific CA isoforms have shown promise in treating cancer and other diseases due to their role in tumorigenesis .

Case Studies

  • Antiproliferative Activity : A study assessed several benzofuran-based carboxylic acids for their antiproliferative effects against human breast cancer cell lines. The results indicated that certain derivatives could significantly inhibit cell growth, with one compound exhibiting an IC50 value comparable to that of Doxorubicin, a standard chemotherapeutic agent .
  • Mechanism of Action : Further investigations into the mechanism revealed that treatment with these compounds led to cell cycle arrest and apoptosis in cancer cells. Specifically, an increase in cells arrested at the G2-M phase was observed, indicating a disruption in normal cell cycle progression .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaIC50 (μM) (MDA-MB-231)Key Features
This compoundC11H8BrNO5TBDPotential anticancer activity
Benzofuran derivative 9eC11H8BrNO52.52 ± 0.39Effective against MDA-MB-231 cells
DoxorubicinC27H29NO11S2.36 ± 0.18Standard chemotherapy drug

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 7-bromo-5-nitrobenzofuran-2-carboxylic acid?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzofuran core. Bromination at the 7-position can be achieved using electrophilic brominating agents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in a polar aprotic solvent (e.g., DMF) under controlled temperature (40–60°C). Subsequent nitration at the 5-position requires careful regioselectivity, often employing a mixture of concentrated HNO3\text{HNO}_3 and H2SO4\text{H}_2\text{SO}_4 at 0–5°C to minimize side reactions. Carboxylic acid functionality at the 2-position may be introduced via oxidation of a methyl or aldehyde precursor using KMnO4_4 or CrO3_3 under acidic conditions. Similar brominated benzofuran derivatives (e.g., 5-bromo-1-benzofuran-2-carboxylic acid, CAS 10242-11-2) have been synthesized using analogous protocols .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR^1\text{H NMR} : The aromatic protons adjacent to electron-withdrawing groups (nitro, carboxylic acid) will appear downfield (δ 8.0–8.5 ppm). The bromine atom induces deshielding, while the nitro group further splits signals due to coupling.
  • 13C NMR^{13}\text{C NMR} : The carboxylic acid carbon resonates near δ 165–170 ppm. Nitro and bromine substituents shift adjacent carbons to δ 120–140 ppm.
  • IR : Strong absorption bands for the nitro group (1520–1350 cm1^{-1}) and carboxylic acid (1700–1720 cm1^{-1}) are critical. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy, though discrepancies (e.g., minor shifts due to polymorphism) should be resolved via X-ray crystallography .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Recrystallization from ethanol/water mixtures (due to moderate solubility in hot ethanol) is commonly used. For impurities with similar polarity, column chromatography on silica gel with a gradient of ethyl acetate/hexane (10–40%) can separate nitro- and bromo-containing byproducts. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% TFA in acetonitrile/water is recommended for analytical purity validation .

Advanced Research Questions

Q. How do steric and electronic effects influence the nitration regioselectivity in brominated benzofurans?

  • Methodological Answer : Bromine’s electron-withdrawing nature deactivates the benzofuran ring, directing nitration to the 5-position via meta-directing effects. Steric hindrance from the 7-bromo substituent further limits nitration to the less hindered 5-position. Computational modeling (DFT studies) can predict reactivity by analyzing frontier molecular orbitals and charge distribution. Experimental validation via competitive nitration of analogues (e.g., 5-bromo-2-chlorobenzoic acid, CAS 21739-92-4) supports these mechanistic insights .

Q. How can researchers resolve contradictions in spectroscopic data for nitro-bromo aromatic systems?

  • Methodological Answer : Discrepancies in NMR or IR data (e.g., unexpected splitting or peak shifts) may arise from solvent effects, tautomerism, or crystal packing. Strategies include:

  • Variable-temperature NMR : To detect dynamic processes (e.g., rotational barriers around the nitro group).
  • 2D NMR (COSY, HSQC) : To assign coupling patterns and confirm connectivity.
  • X-ray diffraction : Definitive structural confirmation, especially for polymorphic forms.
    Cross-referencing with high-quality databases (e.g., PubChem, NIST) and replicating conditions from literature (e.g., 5-bromo-2-hydroxybenzoic acid, CAS 610-71-9) minimizes errors .

Q. What strategies optimize the carboxylation step in benzofuran derivatives?

  • Methodological Answer : Carboxylation via CO2_2 insertion under palladium catalysis (e.g., Pd(OAc)2_2/PPh3_3) in DMF at 80–100°C is effective for introducing the 2-carboxylic acid group. Optimization parameters include:

  • CO2_2 pressure : 1–3 atm to balance reaction rate and safety.
  • Base selection : Cs2_2CO3_3 enhances nucleophilicity of intermediates.
  • Protecting groups : Temporary protection of the nitro group (e.g., acetyl) prevents side reactions. Yields >75% have been reported for similar brominated systems (e.g., 5-bromo-4-methoxythiophene-3-carboxylic acid, CAS 162848-23-9) .

Safety and Handling

Q. What precautions are critical when handling this compound?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential release of NOx_x during decomposition.
  • Storage : In amber glass vials at 2–8°C under inert atmosphere (N2_2) to prevent hydrolysis of the nitro group.
    Safety protocols align with those for structurally related bromonitro aromatics (e.g., 5-bromo-2-fluorocinnamic acid, CAS 202865-71-2) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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7-Bromo-5-nitrobenzofuran-2-carboxylic acid
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7-Bromo-5-nitrobenzofuran-2-carboxylic acid

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